Brasofensine maleate, also known as NS-2214 or BMS-204756, is a synthetic compound classified as a phenyltropane dopamine reuptake inhibitor. It was developed primarily for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound enhances dopaminergic activity by inhibiting the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. Despite its potential therapeutic benefits, brasofensine maleate's development was halted due to stability issues and isomerization concerns during clinical trials.
Brasofensine maleate originates from research conducted by Bristol-Myers Squibb in collaboration with NeuroSearch. The compound falls under the category of psychoactive drugs, specifically targeting the central nervous system by modulating dopamine levels. Its chemical structure is characterized by a phenyltropane backbone, which is a common feature among various dopamine transporter inhibitors.
The synthesis of brasofensine maleate involves several steps that focus on creating the phenyltropane structure and modifying it to enhance its pharmacological properties. Key methods include:
The detailed synthetic route may involve multiple reaction conditions, including temperature control and solvent choice, to optimize yield and purity.
Brasofensine maleate has a molecular formula of with a molar mass of 327.25 g/mol. The structural representation includes:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and stereochemistry.
Brasofensine maleate undergoes various chemical reactions that are pivotal for its pharmacological activity:
These reactions are critical in determining both the therapeutic potential and stability profile of brasofensine maleate.
Brasofensine maleate functions primarily as a dopamine reuptake inhibitor. Its mechanism involves:
Clinical studies indicated that doses around 4 mg were effective in humans but raised concerns regarding metabolic stability.
Brasofensine maleate exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Brasofensine maleate has been primarily investigated for its potential use in treating Parkinson's disease due to its dopaminergic activity. Research has focused on:
Despite promising initial results, further development has been limited due to stability issues observed during trials.
Brasofensine (NS-2214, BMS-204756) emerged from a strategic late-1980s partnership between Denmark-based NeuroSearch and U.S. pharmaceutical giant Bristol-Myers Squibb (BMS), combining NeuroSearch's neuroscience expertise with BMS's extensive resources in clinical development and global commercialization. This collaboration exemplified the biotechnology-pharma alliance model prevalent during the 1990s CNS drug development boom, where BMS provided financial backing and regulatory experience to advance NeuroSearch's novel dopamine reuptake inhibitor through early development phases. The compound represented a significant investment for both organizations, with NeuroSearch contributing its phenyltropane-based molecular design and BMS funding clinical testing infrastructure [1] [6].
The collaboration continued productively from 1996 through 1999, with both companies jointly overseeing Phase I/II clinical trials. However, in June 1999, BMS withdrew from the collaboration due to financial constraints related to escalating regulatory requirements, including additional toxicology documentation needed for advanced trial phases. Following BMS's exit, NeuroSearch sought international licensing partners to continue development, meeting with potential collaborators in late 1999 and presenting development plans to the FDA. Though the FDA found NeuroSearch's plans satisfactory pending further preclinical studies, the loss of BMS's financial backing critically impaired development momentum [3] [6].
Table 1: Bristol-Myers Squibb-NeuroSearch Collaboration Timeline for Brasofensine Development
Period | Collaboration Stage | Key Activities | Contributing Organization |
---|---|---|---|
1996-1999 | Joint Clinical Development | Phase I/II trial execution and oversight | NeuroSearch (scientific leadership), BMS (funding/regulatory) |
June 1999 | Partnership Dissolution | BMS withdrawal due to financial/regulatory constraints | BMS strategic decision |
Late 1999 | Transition Period | NeuroSearch seeks new licensing partners | NeuroSearch leadership |
2000-2001 | Independent Development | FDA discussions and preclinical study planning | NeuroSearch with FDA guidance |
Brasofensine entered Phase I trials in the United States in January 1996, simultaneously initiating Phase II trials in Denmark in November 1996 – an unusual parallel development approach reflecting confidence in its preclinical safety profile. These trials established initial human pharmacokinetic parameters and evaluated dosing ranges from 2-50 mg, with particular focus on dopamine transporter (DAT) occupancy and locomotor effects relevant to Parkinsonian symptoms. A 2002 study published in Movement Disorders demonstrated significant efficacy in reversing akinesia in MPTP-treated primate models of Parkinson's disease, providing mechanistic validation for human applications [1] [3].
By 1999, Phase II data indicated therapeutic potential at 4 mg doses, with a study published in The Annals of Pharmacotherapy reporting both efficacy and tolerability at this dosage level when used alongside levodopa/carbidopa regimens. However, development was abruptly halted in 2001 following the discovery of in vivo cis-anti isomerization of the 2α-methyloxime group, a critical instability that fundamentally altered the molecular structure after administration. This isomerization produced BMS-205912, a structurally distinct (Z)-isomer with uncharacterized pharmacological properties. Crucially, this chemical transformation occurred without epimerization at the 2-position of the tropane ring, specifically involving E/Z-isomerization of the methyl-aldoxime moiety. Metabolic studies confirmed that human subjects excreted ~90% of radiolabeled compound intact, suggesting the isomerization occurred systemically rather than during absorption [1] [3] [4].
Table 2: Brasofensine Clinical Trial Progression and Termination Milestones
Phase | Timeline | Location | Key Findings | Termination Rationale |
---|---|---|---|---|
Phase I | Jan 1996 - Dec 1996 | United States | Established PK profile at 2-50 mg doses; safe ascending dose escalation | N/A (progression to Phase II) |
Phase II | Nov 1996 - 1999 | Denmark | Demonstrated efficacy and tolerability at 4 mg dose in Parkinson's patients | BMS withdrawal from collaboration (1999) |
Metabolic Studies | 1999-2001 | Multi-site | Identified in vivo isomerization to BMS-205912; species-dependent excretion profiles | Chemical instability making consistent dosing impossible |
Program Termination | 2001 | N/A | Discontinuation decision based on metabolic instability | Fundamental pharmacodynamic uncertainty due to isomerization |
The development pathway for brasofensine encountered substantial financial and regulatory hurdles that ultimately contributed to its discontinuation. BMS's 1999 withdrawal stemmed from the requirement for additional toxicology documentation that would have significantly increased development costs without guaranteed returns. NeuroSearch, as a smaller biotechnology firm, lacked the resources to independently fund the expanded safety studies demanded by regulatory agencies, particularly the FDA, which required further preclinical investigations before additional clinical development could proceed [3] [6].
Financial analyses conducted during the development period projected modest commercial returns relative to the escalating costs. Lehman Brothers estimated potential worldwide sales of $45 million in 2002 and $175 million in 2003 – figures considered marginal for a large pharmaceutical company like BMS facing pipeline prioritization decisions. Additionally, BMS was navigating significant corporate challenges during this period, including a major 2002 accounting scandal involving revenue restatements and a $150 million settlement with the SEC. This corporate instability reduced BMS's risk tolerance for developmental compounds like brasofensine that faced both technical challenges (isomerization) and regulatory uncertainties [3] [6].
The compound's instability fundamentally undermined its regulatory viability. The in vivo isomerization created insurmountable characterization challenges for regulatory submissions, as the active moiety's identity changed post-administration. This introduced unacceptable pharmacological uncertainty regarding dose-response relationships and safety profiles – core requirements for FDA approval. Without a chemical solution to stabilize the molecule, regulatory approval became scientifically implausible regardless of financial investment [1] [3].
Table 3: Financial and Regulatory Challenges Analysis
Challenge Category | Specific Barrier | Impact on Development | Documented Evidence |
---|---|---|---|
Corporate Financial | BMS accounting scandal (2002) | Reduced corporate risk tolerance for developmentally challenging assets | $150 million SEC settlement; revenue restatements [6] |
Development Cost | Additional toxicology requirements | Increased budget beyond BMS's willingness to invest | BMS withdrawal due to "financial restraints of further regulatory requirements" (1999) [3] |
Commercial Potential | Modest sales projections | Questioned resource allocation priority | Lehman Brothers sales projections: $45M (2002), $175M (2003) [3] |
Regulatory Science | In vivo isomerization | Created pharmacodynamic uncertainty unacceptable to regulators | Zhu et al. (2008) metabolic studies confirming isomerization [1] |
The case of brasofensine maleate illustrates the vulnerability of CNS drug development to intersecting technical and commercial challenges. Despite promising clinical activity demonstrated in Phase II studies for Parkinson's disease, the unresolved chemical instability – coupled with corporate financial pressures and regulatory requirements – created insurmountable barriers to commercialization. The compound's termination underscores how molecular stability issues discovered late in development can fundamentally undermine years of clinical investment, particularly when corporate priorities shift away from neurological therapeutics [1] [3] [6].
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